2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is a synthetic organic compound that combines an imidazole ring with a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate typically involves the following steps:
Nitration: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is then alkylated with 2-bromoethanol to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol.
Esterification: Finally, the hydroxyl group of the alkylated product is esterified with 4-bromobenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-bromobenzoate.
Substitution: Products depend on the nucleophile used, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-aminobenzoate if an amine is used.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections due to its imidazole moiety.
Biological Studies: The compound can be used in studies investigating the biological activity of nitroimidazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is not well-documented. based on its structure, it is likely to interact with biological targets similar to other nitroimidazole compounds, which typically involve the reduction of the nitro group to generate reactive intermediates that can damage DNA and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-bromobenzoate is unique due to the presence of the bromobenzoate ester, which can impart different chemical properties and potential biological activities compared to other nitroimidazoles.
Properties
Molecular Formula |
C13H12BrN3O4 |
---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C13H12BrN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
QZTGFZAJZYXXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.